3,3-dimethyl-7-oxa-1-azaspiro[3.5]nonan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-dimethyl-7-oxa-1-azaspiro[3.5]nonan-2-one: is a spirocyclic compound characterized by a unique structure that includes an oxetane ring fused to a nonane ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-dimethyl-7-oxa-1-azaspiro[3.5]nonan-2-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method includes the reaction of 3-bromo-2,2-bis(bromomethyl)propan-1-ol with p-tosylamide, followed by cyclization to form the spirocyclic structure .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 3,3-dimethyl-7-oxa-1-azaspiro[3.5]nonan-2-one can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using common reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the oxetane ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Oxone® in formic acid.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxidized spirocyclic compounds, while substitution reactions can yield a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 3,3-dimethyl-7-oxa-1-azaspiro[3.5]nonan-2-one is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: In biology and medicine, this compound has been investigated for its potential as a pharmacophore in drug discovery. Its spirocyclic structure can enhance the binding affinity and selectivity of drug candidates for specific biological targets .
Industry: In the industrial sector, this compound can be used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties .
Wirkmechanismus
The mechanism of action of 3,3-dimethyl-7-oxa-1-azaspiro[3.5]nonan-2-one involves its interaction with specific molecular targets. In medicinal chemistry, it can act as an inhibitor or modulator of enzymes or receptors, depending on its structural modifications. The spirocyclic structure allows for unique interactions with biological macromolecules, potentially leading to enhanced efficacy and selectivity .
Vergleich Mit ähnlichen Verbindungen
Comparison: Compared to similar compounds, 3,3-dimethyl-7-oxa-1-azaspiro[3.5]nonan-2-one is unique due to the presence of the dimethyl groups at the 3-position. This structural feature can influence its chemical reactivity and biological activity, making it a valuable compound for various applications .
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis pathway for 3,3-dimethyl-7-oxa-1-azaspiro[3.5]nonan-2-one involves the reaction of a cyclic ketone with an amine to form a spirocyclic compound. The ketone is first converted to an enolate, which then reacts with the amine to form the spirocyclic intermediate. The intermediate is then oxidized to form the final product.", "Starting Materials": [ "Cyclic ketone (3,3-dimethylcyclohexanone)", "Amine (1-aminocycloheptane)", "Oxidizing agent (e.g. sodium hypochlorite)" ], "Reaction": [ "Step 1: Deprotonation of cyclic ketone with a strong base (e.g. LDA) to form the enolate", "Step 2: Addition of amine to the enolate to form the spirocyclic intermediate", "Step 3: Oxidation of the intermediate with an oxidizing agent (e.g. sodium hypochlorite) to form the final product" ] } | |
CAS-Nummer |
2763750-54-3 |
Molekularformel |
C9H15NO2 |
Molekulargewicht |
169.2 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.